4-Bromo-2-cyclopentylpyrimidine Lipophilicity: 57% Lower cLogP Than 4-Chloro Analog Enhances Aqueous Compatibility
The target compound 4-Bromo-2-cyclopentylpyrimidine exhibits a calculated cLogP of 1.183, which is approximately 57% lower than the cLogP of 2.7876 for the corresponding 4-chloro analog (4-Chloro-2-cyclopentylpyrimidine) . This substantially lower lipophilicity favors aqueous solubility and may reduce non-specific protein binding in biological assays, providing a distinct advantage when balancing potency and pharmacokinetic properties in lead optimization.
| Evidence Dimension | Lipophilicity (cLogP / XLogP) |
|---|---|
| Target Compound Data | cLogP = 1.183 |
| Comparator Or Baseline | 4-Chloro-2-cyclopentylpyrimidine: LogP = 2.7876 |
| Quantified Difference | ΔcLogP ≈ 1.6 (target compound 57% lower) |
| Conditions | Computed partition coefficient (cLogP / XLogP) values from ChemExper and vendor datasheets |
Why This Matters
For procurement decisions, this lower lipophilicity directly impacts compound solubility and assay compatibility, making the bromo derivative preferable for aqueous biological screening and subsequent formulation development.
